3-Bromo-1,8-naphthyridine

Description

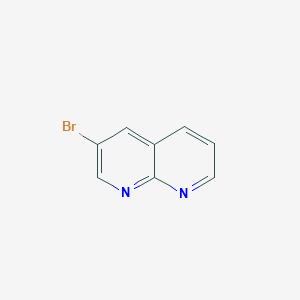

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZZAWKYMHGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392541 | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-78-5 | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1,8-naphthyridine CAS number and properties

An In-Depth Technical Guide to 3-Bromo-1,8-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,8-naphthyridine core, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex chemical entities with a wide array of biological activities.[1][2][3] The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, enabling researchers to systematically explore the structure-activity relationships (SAR) of novel compounds. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. These properties have been determined through various analytical techniques and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17965-78-5 | [4][5][6] |

| Molecular Formula | C₈H₅BrN₂ | [4][5] |

| Molecular Weight | 209.04 g/mol | [4][5][6] |

| Appearance | White to yellow or cream to pale brown powder | [7] |

| Melting Point | 164-166 °C | [8] |

| Boiling Point | 289 °C | [8] |

| Density | 1.656 g/cm³ | [8] |

| Solubility | Soluble in some common organic solvents like dichloromethane and dimethyl sulfoxide. | [9] |

| Storage | Sealed in a dry, room temperature environment or at 4°C for long-term storage. | [4][8] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |

| LogP | 2.3923 | [4] |

Synthesis and Methodologies

The synthesis of substituted 1,8-naphthyridines is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing an α-methylene group.[10][11] This approach is considered one of the simplest and highest-yielding methods for constructing the 1,8-naphthyridine core.[11] While various catalysts, including acids and bases, can be employed, greener methods using water as a solvent have also been developed.[10]

Conceptual Synthetic Workflow: Friedländer Annulation

The synthesis of this compound can be envisioned via the Friedländer reaction, starting from 2-aminonicotinaldehyde and a bromo-substituted carbonyl compound. The causality behind this choice is the direct and convergent nature of the reaction, which efficiently constructs the bicyclic core in a single key step.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium hydroxide).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the aromatic naphthyridine ring.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid and extract the product with an appropriate organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

This protocol is illustrative; specific conditions may require optimization.

Chemical Reactivity and Transformations

The chemical utility of this compound stems from the reactivity of the C-Br bond. This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system also influences its reactivity.

Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.

-

Heck Coupling: Reaction with alkenes to form substituted vinyl-naphthyridines.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-substituted naphthyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[2][3] These include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][3] Several commercial drugs, such as the antibacterial agent enoxacin, are based on this core structure.[12] The ability of this compound to serve as a precursor to a library of analogues makes it a critical tool in the hit-to-lead and lead optimization phases of drug development. For instance, derivatives have shown promise as potent anti-tubercular agents and modulators of antibiotic activity against multi-resistant bacterial strains.[13][14]

Caption: Role of this compound as a building block in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound must be handled by technically qualified personnel.[5] While a comprehensive toxicological profile has not been fully investigated, related bromo-aromatic compounds are known to cause skin and eye irritation.[15][16][17] It may be harmful if swallowed or in contact with skin.[15]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Avoid inhalation of dust and contact with skin and eyes.[18]

-

Keep away from open flames, hot surfaces, and sources of ignition.[15]

-

Store in a cool, dry place in a tightly sealed container.[8][15]

Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 17965-78-5 3-Bromo[1,8]naphthyridine AKSci 9421AA [aksci.com]

- 6. This compound [allbiopharm.com]

- 7. L17683.03 [thermofisher.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-1,8-naphthyridine: Properties, Synthesis, and Applications

Introduction

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif that has garnered significant interest from researchers in medicinal chemistry and materials science.[1][2] This nitrogen-containing bicyclic system is a "privileged scaffold," frequently found in molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Within this class of compounds, 3-Bromo-1,8-naphthyridine stands out as a crucial and versatile building block. Its strategic placement of a bromine atom provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, providing researchers and drug development professionals with a foundational understanding of this key intermediate.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 17965-78-5 | [7][8][9][10] |

| Molecular Formula | C₈H₅BrN₂ | [7][8][9][10] |

| Molecular Weight | 209.04 g/mol | [7][8][9][10] |

| Appearance | White to off-white solid | [11] |

| Purity | Typically ≥95-98% | [7][8][9][10] |

| Storage | Store long-term in a cool, dry place at 4°C | [7][8] |

Computational Data

Computational models provide valuable insights into the molecule's behavior in various chemical environments.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [7] |

| logP | 2.3923 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 0 | [7] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While a specific complete spectrum for this exact compound is not available in the provided search results, representative data for similar 1,8-naphthyridine structures can be inferred. For instance, the proton NMR (¹H NMR) chemical shifts are characteristic of the aromatic protons on the naphthyridine core, and the carbon NMR (¹³C NMR) provides information on the carbon framework.[11][12] Researchers synthesizing or using this compound would typically confirm its identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its preparation and the subsequent reactions of its bromo substituent.

Synthetic Pathways

The synthesis of the 1,8-naphthyridine core is often achieved through variations of the Friedländer annulation, a condensation reaction between a 2-amino-pyridine carbaldehyde or ketone and a compound containing an α-methylene group.[13][14][15] Greener synthetic methods using water as a solvent have been developed to improve the sustainability of this process.[14][16]

Below is a generalized workflow for the synthesis of a substituted 1,8-naphthyridine via the Friedländer reaction.

Caption: Generalized Friedländer synthesis of the 1,8-naphthyridine core.

Chemical Reactivity and Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][17] This reactivity allows for the introduction of a wide variety of substituents at the 3-position, thereby generating diverse libraries of novel 1,8-naphthyridine derivatives for screening in drug discovery programs.

Key cross-coupling reactions involving this compound include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The diagram below illustrates the central role of this compound as a platform for diversification through these powerful synthetic methods.

Caption: Diversification of this compound via cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established procedures for similar aryl bromides.[17]

Objective: To synthesize a 3-aryl-1,8-naphthyridine derivative.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed deionized water (2 mL)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1,8-naphthyridine.

Applications in Drug Discovery and Materials Science

The 1,8-naphthyridine nucleus is a key component in several commercial drugs, such as the antibacterial agent Gemifloxacin.[13] The versatility of this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a large number of analogs. This approach is fundamental to modern drug discovery.[1][3][5] For example, derivatives of 1,8-naphthyridine have shown promise as anti-tubercular agents, and the ability to modify the 3-position can be used to optimize potency and pharmacokinetic properties.[12]

The logical workflow from this key building block to a potential therapeutic agent is depicted below.

Caption: Drug discovery workflow using this compound.

Beyond medicine, the unique photophysical properties of the 1,8-naphthyridine core make it attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular sensors.[13][16] The ability to tune these properties through substitution at the 3-position makes this compound a valuable precursor in this field as well.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, clothing, and eye protection.[18] Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 17965-78-5 3-Bromo[1,8]naphthyridine AKSci 9421AA [aksci.com]

- 9. This compound [allbiopharm.com]

- 10. This compound [allbiopharm.com]

- 11. rsc.org [rsc.org]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 13. kthmcollege.ac.in [kthmcollege.ac.in]

- 14. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 16. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to 3-Bromo-1,8-naphthyridine: A Core Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential characteristics of this compound, a pivotal heterocyclic building block. Our focus extends beyond mere data presentation to elucidate the causal relationships behind its synthesis, reactivity, and application, providing a framework of self-validating scientific principles for its use in advanced chemical research.

The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for molecular interactions with biological targets. This scaffold is found in a range of therapeutics, including the pioneering antibacterial agent Nalidixic acid and various fluoroquinolones like Enoxacin.[3] The diverse biological activities associated with 1,8-naphthyridine derivatives—spanning antibacterial, anticancer, antiviral, and anti-inflammatory properties—underscore its importance.[1][2][4]

Within this esteemed class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The bromine atom at the 3-position serves as a versatile chemical handle, enabling a wide array of synthetic transformations and facilitating the construction of complex molecular libraries for drug screening and development. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis, reactivity, and applications.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design.

Molecular Structure and Identity

This compound is a heterocyclic aromatic compound. The core structure consists of two fused pyridine rings with a bromine substituent on one of them.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical and computational properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability (LogP), and its general reactivity.

| Property | Value | Source(s) |

| CAS Number | 17965-78-5 | [5][6] |

| Molecular Formula | C₈H₅BrN₂ | [5] |

| Molecular Weight | 209.04 g/mol | [5][6][7] |

| SMILES | BrC1=CC2=CC=CN=C2N=C1 | [5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |

| LogP (calculated) | 2.3923 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Spectroscopic Characterization Insights

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons would be diagnostic for confirming the 3-bromo substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the carbon atoms of the bicyclic system. The signal for the carbon atom directly bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Spectroscopic data for various 1,8-naphthyridine derivatives confirm these characteristic spectral regions.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a protonated molecular ion [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da (e.g., at m/z 209 and 211), which is an unambiguous confirmation of the presence of a single bromine atom.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the versatile reactivity conferred by the C-Br bond.

Synthetic Strategy

The synthesis of the 1,8-naphthyridine core is often achieved through variations of the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound.[9][10] For 3-substituted naphthyridines, a common approach involves the cyclization of 2-aminonicotinaldehyde with a compound containing an activated methylene group.

The synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one has been reported, which serves as a close precursor.[11] This involves reacting 2-aminopyridine-3-aldehyde with 2-bromo diethylphosphonoacetic acid. A subsequent deoxygenation/aromatization step would yield the target compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This is a representative protocol based on established chemical principles for this class of compounds. Researchers should consult primary literature and perform appropriate safety assessments before implementation.[11]

-

Step 1: Synthesis of 3-Bromo-1,8-naphthyridin-2(1H)-one.

-

To a solution of 2-aminopyridine-3-aldehyde (1.0 eq) and 2-bromo diethylphosphonoacetic acid (1.1 eq) in anhydrous tetrahydrofuran (THF), add lithium chloride (LiCl, 1.2 eq).

-

Cool the mixture to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate.

-

-

Step 2: Aromatization to this compound.

-

Treat the intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the lactam to a chloro-derivative.

-

The resulting 2-chloro-3-bromo-1,8-naphthyridine can then be subjected to reductive dehalogenation (removing the more labile 2-chloro group) using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product.

-

Purify via recrystallization or column chromatography.

-

Core Reactivity: The C-Br Bond as a Synthetic Linchpin

The primary value of this compound lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of functional groups at the 3-position, which is a key vector for modulating biological activity.

-

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, coupling the naphthyridine core with various amines. This is a powerful method for creating libraries of 3-amino-1,8-naphthyridine derivatives, which have shown potential as antibacterial agents.[11]

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is fundamental for extending the molecular structure and exploring new pharmacophores.

-

Sonogashira Coupling: This allows for the introduction of alkyne functionalities, which can serve as handles for further "click chemistry" modifications or as components of larger conjugated systems.

The nitrogen atoms of the naphthyridine ring can also act as bidentate chelate ligands for metal ions, a property that has been explored in coordination chemistry.[12]

Caption: Key cross-coupling reactions utilizing this compound.

Part 3: Applications in Research and Development

The synthetic versatility of this compound translates directly to its wide-ranging applications, primarily in the discovery of new therapeutic agents.

A Gateway to Novel Therapeutics

The 1,8-naphthyridine scaffold is a proven pharmacophore. By using this compound as a starting material, researchers can systematically modify the molecule to optimize its interaction with specific biological targets.

-

Anticancer Agents: The 1,8-naphthyridine core has been investigated for its anticancer properties, with some derivatives showing potent cytotoxic activity against cell lines such as MCF7 (breast cancer). The ability to diversify the 3-position allows for fine-tuning of activity and selectivity.

-

Antibacterial Agents: This is the most established therapeutic area for this scaffold. Research continues into novel derivatives to combat the rise of multi-resistant bacterial strains.[4] Studies have shown that some 1,8-naphthyridine derivatives can modulate and enhance the activity of existing antibiotics like fluoroquinolones, representing a promising strategy to overcome bacterial resistance.[4][13]

-

Anti-mycobacterial Agents: The global health threat of tuberculosis has spurred the search for new treatments. Substituted 1,8-naphthyridine-3-carbonitrile analogues have been designed and synthesized, with some showing potent activity against Mycobacterium tuberculosis.

Use in Materials Science

While less explored than its medicinal applications, the rigid, aromatic nature of the 1,8-naphthyridine core suggests potential uses in materials science. The unique electronic properties and ability to coordinate with metals could make its derivatives suitable for development as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs).

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification

Based on data for structurally related compounds, this compound should be handled as a potentially hazardous substance.[14][15]

-

GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

-

Recommended Storage

For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. Commercial suppliers often recommend storage under an inert atmosphere at 2-8°C.[16]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined molecular structure, predictable reactivity, and position within the privileged 1,8-naphthyridine family make it an indispensable building block for the synthesis of novel compounds with significant therapeutic potential. The ability to leverage the C-Br bond for a host of cross-coupling reactions provides chemists with a reliable and efficient pathway to generate molecular diversity, accelerating the discovery of next-generation drugs to address pressing global health challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound [allbiopharm.com]

- 7. This compound [allbiopharm.com]

- 8. researchgate.net [researchgate.net]

- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 16. 61323-17-9|2-Bromo-1,8-naphthyridine|BLD Pharm [bldpharm.com]

A Technical Guide to the Synthesis of 3-Bromo-1,8-naphthyridine: Pathways, Protocols, and Mechanistic Insights

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary: The Strategic Importance of 3-Bromo-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and material science applications. Its rigid, planar structure and hydrogen bonding capabilities make it a cornerstone in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] Within this class, this compound stands out as a pivotal synthetic intermediate. The bromine atom at the C3 position serves as a versatile handle for introducing molecular diversity through a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound. We will move beyond simple procedural recitation to explore the mechanistic rationale behind two core strategies: the direct bromination of a pre-formed naphthyridine ring and the more regioselective Sandmeyer reaction from an amino precursor. Each section is designed to provide the field-proven insights necessary for successful laboratory implementation, supported by detailed protocols and comparative data.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two fundamentally different directions, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for stringent regiochemical control.

-

Strategy A: Ring Construction followed by Electrophilic Bromination. This approach involves first assembling the 1,8-naphthyridine core, typically via a condensation reaction like the Friedländer synthesis, and subsequently introducing the bromine atom. While conceptually straightforward, it faces the challenge of controlling the position of bromination on an electron-deficient heteroaromatic system.

-

Strategy B: Functional Group Interconversion via the Sandmeyer Reaction. This elegant and highly reliable method begins with a pre-functionalized precursor, 3-Amino-1,8-naphthyridine. The amino group acts as a directing group that is then converted to the target bromo-substituent via a diazonium salt intermediate. This pathway offers superior regioselectivity.

The following diagram illustrates these divergent strategic approaches.

Figure 1: High-level overview of the two primary synthetic strategies for obtaining this compound.

Data Summary: Pathway Comparison

The following table provides a quantitative and qualitative comparison of the two main synthetic routes.

| Feature | Strategy A: Electrophilic Bromination | Strategy B: Sandmeyer Reaction |

| Key Starting Materials | 2-Aminonicotinaldehyde, Carbonyl Compounds | 3-Amino-1,8-naphthyridine |

| Regioselectivity | Moderate to Low; risk of isomeric mixtures | Excellent; specifically targets the C3 position |

| Number of Steps | 2 (Core Synthesis + Bromination) | 2 (Diazotization + Displacement) |

| Key Advantages | Utilizes the parent naphthyridine core | High purity of the desired regioisomer |

| Challenges | Controlling bromination site; separation of isomers | Synthesis and handling of the amino precursor; stability of diazonium salt |

In-Depth Analysis of Synthesis Pathways

Strategy A: Friedländer Annulation and Subsequent Bromination

The Friedländer synthesis is a robust and widely adopted method for constructing the 1,8-naphthyridine ring system.[3][4] The reaction proceeds via an acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group (e.g., a ketone or β-ketoester), followed by cyclization and dehydration.

Causality Behind Experimental Choices: The choice of catalyst is critical. While traditional methods employed harsh acid or base catalysts, modern approaches favor greener alternatives like ionic liquids or operate in water, which can improve yields and simplify workup.[4][5]

Once the 1,8-naphthyridine core is formed, the challenge shifts to regioselective bromination. The pyridine rings are electron-deficient, making them less susceptible to electrophilic aromatic substitution than benzene. Direct bromination with reagents like N-bromosuccinimide (NBS) or molecular bromine often requires forcing conditions and can lead to a mixture of products, complicating purification.[6][7] The reaction proceeds via an addition-elimination pathway, where the electrophile attacks the π-system.[8] The precise substitution pattern is dictated by the subtle electronic effects of the two nitrogen atoms and any existing substituents.

Strategy B: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.[9][10] Its primary advantage in this context is unequivocal regiochemical control. The synthesis begins with 3-Amino-1,8-naphthyridine, ensuring that the final bromine atom is placed exclusively at the C3 position.

The process involves two distinct, sequential steps performed in a one-pot fashion:

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a reactive diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

-

Copper-Catalyzed Displacement: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) bromide. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion.

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating a radical intermediate and releasing nitrogen gas, a powerful thermodynamic driving force for the reaction.

The following diagram details the key steps of this highly reliable pathway.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Bromination of 2-Methyl-1,8-naphthyridine Derivatives [yyhx.ciac.jl.cn]

- 7. mdpi.com [mdpi.com]

- 8. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pharmacophore: A Technical Guide to the Biological Activities of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[2][3] This versatility has captured the attention of researchers, establishing 1,8-naphthyridine derivatives as promising candidates for the development of novel therapeutic agents against a multitude of diseases.[4] This technical guide provides an in-depth exploration of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, complete with mechanistic insights, quantitative data, and detailed experimental protocols.

A Legacy of Discovery: From Antibacterial Agent to Broad-Spectrum Therapeutic

The journey of 1,8-naphthyridines into the pharmaceutical landscape began with a pivotal discovery in 1962: nalidixic acid.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1][5] This landmark discovery not only introduced a new class of chemotherapeutic agents but also laid the foundation for the development of the vast quinolone family of antibiotics.[1] Since then, extensive research has unveiled a remarkable array of pharmacological properties, solidifying the 1,8-naphthyridine core as a versatile pharmacophore.[6]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,8-Naphthyridine derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[7][8] Their anticancer potential stems from their ability to interfere with multiple crucial cellular processes, primarily through the inhibition of key enzymes involved in DNA replication and cell signaling.[8][9]

Mechanisms of Antineoplastic Action

The anticancer efficacy of 1,8-naphthyridine derivatives is often attributed to two primary mechanisms:

-

Topoisomerase Inhibition: Certain derivatives function as potent inhibitors of topoisomerases, particularly topoisomerase II.[8][10] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[8][11] Voreloxin is a notable example of a 1,8-naphthyridine derivative that targets topoisomerase II.[8]

-

Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as inhibitors of various protein kinases.[2][8][12] Protein kinases are pivotal components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Key kinase targets for 1,8-naphthyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds attractive candidates for targeted cancer therapy.[8][9][13]

Caption: General kinase inhibition pathway targeted by 1,8-naphthyridine derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [7][14] |

| K-562 (Leukemia) | 0.77 | [7][14] | |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [7][14] |

| SW620 (Colon) | 1.4 | [7][14] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [7][14] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [15][16] |

| Compound 17 | KB (Oral) | 3.7 | [15][16] |

| Compound 22 | SW-620 (Colon) | 3.0 | [15][16] |

| Compound 10c | MCF7 (Breast) | 1.47 | [17] |

| Compound 8d | MCF7 (Breast) | 1.62 | [17] |

| Compound 4d | MCF7 (Breast) | 1.68 | [17] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 1,8-naphthyridine derivatives against cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity: Continuing the Legacy of Nalidixic Acid

Building upon the foundational discovery of nalidixic acid, research into the antimicrobial properties of 1,8-naphthyridine derivatives continues to be a vibrant area.[18][19] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][18]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11][18][20][21] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital processes and ultimately bacterial cell death.[5][11] Some derivatives have also been shown to inhibit other bacterial enzymes and efflux pumps, which can contribute to their antibacterial efficacy and ability to overcome drug resistance.[11][18]

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Potentiation of Existing Antibiotics

An exciting area of research is the ability of some 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics, particularly fluoroquinolones, against multi-resistant bacterial strains.[18][22] While some of these derivatives may not possess strong intrinsic antibacterial activity, they can act as synergists by inhibiting bacterial resistance mechanisms such as efflux pumps.[11][22]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a bacterium.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.[2][3][8]

Antiviral Potential

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[8][23] The precise mechanisms of their antiviral action are still under investigation but represent a promising avenue for the development of new antiviral therapies.[8]

Anti-inflammatory Effects

Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory activity.[2][7][15][24][25] This is often evaluated by their ability to modulate the secretion of pro-inflammatory cytokines and chemokines from immune cells, such as dendritic cells.[15][16] The molecular link between inflammation and cancer also suggests that the anti-inflammatory properties of these compounds may contribute to their anticancer effects.[14]

Cardiovascular Effects

The pharmacological versatility of 1,8-naphthyridines extends to the cardiovascular system. Certain derivatives have been investigated for their potential as β-receptor antagonists.[26][27] Additionally, some have been shown to inhibit platelet aggregation, suggesting a potential role in the prevention or treatment of thrombotic events.[2][28]

The Future of 1,8-Naphthyridine Derivatives in Drug Discovery

The 1,8-naphthyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[1][8] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry.[1][3] Future research will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic applications and a deeper understanding of their mechanisms of action will undoubtedly unlock the full potential of this privileged heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. scilit.com [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-1,8-naphthyridine: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Molecular Structure and Key Features

3-Bromo-1,8-naphthyridine possesses a planar, bicyclic aromatic system containing two nitrogen atoms. The bromine substituent at the C-3 position introduces significant electronic and steric effects, which are crucial in interpreting its spectroscopic behavior.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the aromatic system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J(H2,H4) ≈ 2.0-2.5 |

| H-4 | 8.2 - 8.4 | d | J(H4,H2) ≈ 2.0-2.5 |

| H-5 | 7.5 - 7.7 | dd | J(H5,H6) ≈ 8.0-8.5, J(H5,H7) ≈ 1.5-2.0 |

| H-6 | 8.0 - 8.2 | dd | J(H6,H5) ≈ 8.0-8.5, J(H6,H7) ≈ 4.0-4.5 |

| H-7 | 8.9 - 9.1 | dd | J(H7,H6) ≈ 4.0-4.5, J(H7,H5) ≈ 1.5-2.0 |

-

H-2 and H-4: These protons are on the same pyridine ring as the bromine atom. The deshielding effect of the adjacent nitrogen (N-1) and the bromine at C-3 would place H-2 and H-4 at a relatively downfield chemical shift. They are expected to appear as doublets due to meta-coupling.

-

H-5, H-6, and H-7: These protons are on the second pyridine ring. Their chemical shifts will be characteristic of a 2,3-disubstituted pyridine system. H-7, being alpha to a nitrogen atom (N-8), is expected to be the most deshielded of this spin system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms of the naphthyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-4a | 135 - 140 |

| C-5 | 122 - 126 |

| C-6 | 136 - 140 |

| C-7 | 152 - 156 |

| C-8a | 145 - 150 |

The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift in the range of 120-125 ppm. The carbons adjacent to the nitrogen atoms (C-2, C-7, and C-8a) will be shifted downfield.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of 1,8-naphthyridine derivatives is as follows[1]:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C and C=N stretching | 1400 - 1600 | Medium to Strong |

| C-H in-plane bending | 1000 - 1300 | Medium |

| C-H out-of-plane bending | 700 - 900 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common sample preparation technique[2]:

-

Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the finely ground mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Figure 2. Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): [C₈H₅⁷⁹BrN₂]⁺ at m/z = 208

-

Molecular Ion (M+2): [C₈H₅⁸¹BrN₂]⁺ at m/z = 210

Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of bromine and subsequent fragmentation of the naphthyridine ring.

-

[M-Br]⁺: Loss of a bromine radical would result in a fragment at m/z = 129.

-

Further fragmentation of the [C₈H₅N₂]⁺ ion could lead to the loss of HCN, resulting in smaller fragments.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows[1]:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound, a key building block in synthetic and medicinal chemistry. While experimental data for this specific compound is not widely published, the provided information, based on the analysis of related structures and fundamental spectroscopic principles, offers a valuable resource for researchers. The included experimental protocols serve as a practical guide for the characterization of this and similar 1,8-naphthyridine derivatives.

References

Solubility and stability of 3-Bromo-1,8-naphthyridine

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound serves as a critical building block in the synthesis of these more complex, biologically active molecules.[2] Its utility in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These parameters are not merely academic; they are cornerstones for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of biological assay data.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important chemical entity. We will explore theoretical considerations, present standardized experimental protocols, and discuss the analytical techniques necessary for its characterization, all within the context of established regulatory frameworks.

Core Physicochemical Properties

A molecule's behavior in solution and under stress is dictated by its intrinsic physicochemical properties. For this compound, these key descriptors provide the first clues to its handling and formulation.

| Property | Value | Source |

| CAS Number | 17965-78-5 | ChemScene[3] |

| Molecular Formula | C₈H₅BrN₂ | ChemScene[3] |

| Molecular Weight | 209.04 g/mol | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[3] |

| LogP (calculated) | 2.39 | ChemScene[3] |

| Appearance | Typically a solid | Inferred |

| Storage | 4°C | ChemScene[3] |

The calculated LogP value of 2.39 suggests that this compound is a moderately lipophilic compound, predicting limited solubility in aqueous media but better solubility in various organic solvents. The presence of two nitrogen atoms in the aromatic system provides sites for hydrogen bonding, which can influence its interaction with protic solvents.

Solubility Profile

Solubility is a critical parameter that affects everything from reaction kinetics in synthesis to bioavailability in pharmacology. While specific quantitative solubility data for this compound is not extensively published, a systematic approach can be employed for its determination.

Qualitative Solubility Assessment

Based on its structure and the properties of similar heterocyclic compounds, this compound is expected to be soluble in common polar aprotic and some polar protic organic solvents. A related compound, 4-bromo-1,8-naphthalic anhydride, shows solubility in solvents like acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO).[4][5] It is reasonable to hypothesize a similar solubility profile for this compound.

Expected Solubility:

-

High: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Moderate: Acetone, Ethyl Acetate, Ethanol, Methanol

-

Low to Insoluble: Water, Hexanes, Toluene

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative estimates, empirical determination is essential. The analytical stirred-flask method is a reliable technique for accurately measuring solubility.[5]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., ethanol) in a sealed, thermostated vessel. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Cease stirring and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. This is often accomplished by filtering through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the collected sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

This entire process should be repeated at different temperatures to understand the thermodynamic properties of the dissolution process.[5]

Visualization: Solubility Determination Workflow

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of a compound is mandated by regulatory agencies like the FDA and is a core component of the International Council for Harmonisation (ICH) guidelines.[6][7] Forced degradation studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]

Overview of Forced Degradation

Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[6] The typical stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[8][9] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without destroying the molecule entirely.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvent (e.g., Acetonitrile:Water 50:50)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Calibrated oven, Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).[9]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[9]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.[8]

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). A separate solution may also be heated.

-

Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]

-

-

Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number of degradation products, and assess the peak purity of the parent compound.

Visualization: Forced Degradation Workflow

Caption: Overview of a Forced Degradation Study Workflow.

Analytical Methodologies

A robust analytical method is the backbone of any solubility or stability study. For a compound like this compound, a stability-indicating HPLC method is the gold standard.[9]

Definition: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[9]

Development of a Stability-Indicating HPLC Method

The development process is iterative and aims to achieve adequate separation between the parent peak and all potential degradation product peaks.

Key Steps:

-

Column and Mobile Phase Screening: Start with a versatile column, such as a C18 stationary phase. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to find conditions that provide good peak shape and retention for the parent compound.

-

Method Optimization: Use samples from the forced degradation study, particularly a mixture of samples from all stress conditions, to optimize the method. The primary goal is to resolve the parent peak from all degradation product peaks. This may involve adjusting the gradient slope, temperature, and flow rate.

-

Detector Wavelength Selection: Select a UV wavelength that provides a good response for both the parent compound and the degradation products, often determined using a photodiode array (PDA) detector.

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities). This is the most crucial aspect of a SIM.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

-

Visualization: SIM Development Logic

Caption: Logical Flow for Stability-Indicating Method Development.

Conclusion

This compound is a valuable starting material for the synthesis of novel therapeutics. A comprehensive understanding and empirical determination of its solubility and stability are non-negotiable prerequisites for its successful application in research and development. While theoretical predictions provide a starting point, the protocols outlined in this guide for quantitative solubility measurement and forced degradation analysis represent the standard required to generate the robust data needed for informed decision-making. The development of a validated, stability-indicating analytical method is the linchpin that ensures the accuracy of all generated data. By adhering to these scientific principles and regulatory guidelines, researchers can confidently advance their discoveries from the laboratory to clinical development.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpp.com [ijrpp.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Bromo-1,8-naphthyridine

Introduction: The Scientific Context of 3-Bromo-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, recognized for its versatile biological activities.[1][2] Derivatives of this core structure are investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurodegenerative disease treatments.[1][3][4] this compound (CAS No. 17965-78-5) serves as a critical building block in the synthesis of these advanced derivatives.[5][6] The bromine atom at the 3-position is a versatile synthetic handle, enabling chemists to introduce diverse functional groups through cross-coupling reactions and other transformations, thereby generating novel compounds for biological screening.[5][7]

Given its integral role in the development of potential new therapeutics, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth framework for researchers, scientists, and drug development professionals, moving beyond mere procedural steps to explain the chemical rationale behind recommended safety protocols.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational aspect of safe laboratory practice is a complete understanding of the potential hazards associated with a chemical. This compound is a solid, typically a yellow to brown powder, that presents several health and safety risks that must be managed through appropriate controls.[8]

Globally Harmonized System (GHS) Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows. This classification provides an immediate, standardized understanding of its primary hazards.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[9] | Warning[10][11] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[9] | Warning[10][11] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[9] | Warning[10][11] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[9] | Warning[10][11] |

Physicochemical and Reactivity Profile

Understanding the chemical nature of this compound is key to anticipating and preventing hazardous situations.

-

Reactivity: The presence of the bromine atom on the electron-deficient naphthyridine ring system makes the compound susceptible to nucleophilic substitution reactions.[7] It is generally stable under ambient conditions but should be considered sensitive to strong nucleophiles and strong oxidizing agents.[7][12] Contact with incompatible materials can lead to vigorous reactions, compromising sample integrity and potentially creating a hazardous situation.

Section 2: Safe Handling Protocols and Engineering Controls

The causality behind safe handling is to minimize all potential routes of exposure—inhalation, ingestion, and skin/eye contact. This requires a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[16] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[10][16]

-